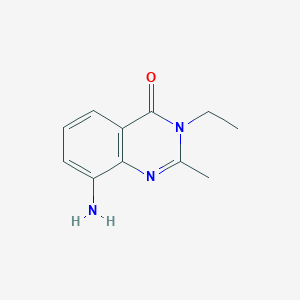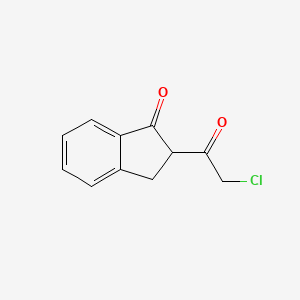
1-Indanone, 2-(chloroacetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Indanone, 2-(chloroacetyl)- is an organic compound that belongs to the class of indanones. Indanones are characterized by a fused bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring. The addition of a chloroacetyl group at the second position of the indanone ring introduces unique chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions: 1-Indanone, 2-(chloroacetyl)- can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 1-indanone with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of 1-indanone, 2-(chloroacetyl)- often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 1-indanone, 2-(chloroacetyl)-.
化学反応の分析
Types of Reactions: 1-Indanone, 2-(chloroacetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 1-indanone, 2-(chloroacetyl)- can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Amides, thioesters.
科学的研究の応用
1-Indanone, 2-(chloroacetyl)- has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-indanone, 2-(chloroacetyl)- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The chloroacetyl group can act as an electrophilic center, facilitating covalent bonding with nucleophilic residues in proteins or other biomolecules.
類似化合物との比較
1-Indanone: Lacks the chloroacetyl group, resulting in different reactivity and applications.
2-Indanone: Isomeric form with the ketone group at the second position, exhibiting distinct chemical properties.
2-(Bromoacetyl)-1-indanone:
Uniqueness: 1-Indanone, 2-(chloroacetyl)- is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and potential for diverse chemical transformations. This compound’s ability to undergo various reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
特性
CAS番号 |
91063-83-1 |
|---|---|
分子式 |
C11H9ClO2 |
分子量 |
208.64 g/mol |
IUPAC名 |
2-(2-chloroacetyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H9ClO2/c12-6-10(13)9-5-7-3-1-2-4-8(7)11(9)14/h1-4,9H,5-6H2 |
InChIキー |
MKASNCUEHLYDPA-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)C2=CC=CC=C21)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



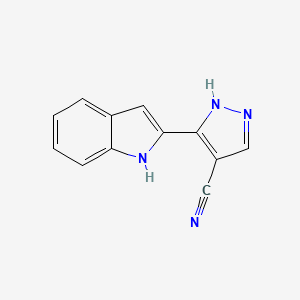

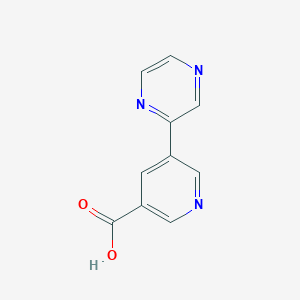
![Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11895656.png)
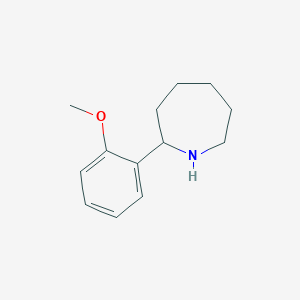
![3-Nitroimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B11895660.png)

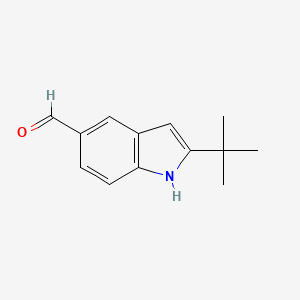
![3-Methyl-6-phenylimidazo[1,2-A]pyridine](/img/structure/B11895689.png)



